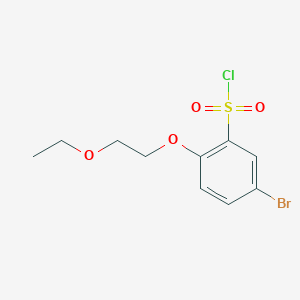

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride

Description

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride (C₁₀H₁₂BrClO₄S) is a sulfonyl chloride derivative featuring a bromine substituent at position 5 and a 2-ethoxyethoxy group at position 2 of the benzene ring. Its molecular weight is approximately 343.64 g/mol, and its structure is defined by the SMILES notation CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl . This compound is cataloged by suppliers like American Elements, which offers it in high-purity grades (99%–99.999%) for applications in pharmaceuticals, organic synthesis, and specialty chemical research .

The 2-ethoxyethoxy substituent enhances solubility in polar organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions). The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling its use as a sulfonating agent in drug discovery and polymer chemistry .

Propriétés

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOISOIMHSYWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344360-41-3 | |

| Record name | 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride typically involves the following steps:

Ethoxylation: The addition of ethoxyethoxy groups to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and sulfonylation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Key Reactions:

Example Reaction with Amines :

This reaction is critical in synthesizing sulfonamide-based pharmaceuticals .

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous or acidic conditions to form sulfonic acids:

Conditions :

-

Water or dilute HCl (pH < 4), 25–50°C

-

Reaction time: 1–3 hrs

Product :

5-Bromo-2-(2-ethoxyethoxy)benzenesulfonic acid (yield: ~95%) .

Mechanism :

Reactivity in Cross-Coupling Reactions

The bromine substituent on the aromatic ring facilitates Suzuki-Miyaura or Ullmann-type cross-coupling reactions:

Stability and Handling Considerations

The compound is moisture-sensitive and requires storage under inert conditions (2–8°C). Decomposition occurs at temperatures >150°C, releasing SO₂ and HCl .

Comparison with Analogous Sulfonyl Chlorides

| Compound | Reactivity with Amines | Hydrolysis Rate | Thermal Stability |

|---|---|---|---|

| 5-Bromo-2-methoxybenzenesulfonyl chloride | High (90%) | Fast (t₁/₂ = 15 min) | Moderate (120°C) |

| 2-Chloro-5-bromobenzenesulfonyl chloride | Moderate (75%) | Slow (t₁/₂ = 2 hrs) | Low (100°C) |

| 5-Bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride | High (88%) | Moderate (t₁/₂ = 45 min) | High (150°C) |

The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), distinguishing it from simpler sulfonyl chlorides .

Applications De Recherche Scientifique

Chemical Properties and Reactivity

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride has the molecular formula and a molecular weight of 343.62 g/mol. It is characterized as a white to light yellow crystalline powder, sensitive to moisture, and requires storage under controlled conditions (2-8 °C) for stability. The sulfonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, facilitating the formation of sulfonamides or sulfonate esters.

Organic Synthesis

In organic chemistry, 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serves as a versatile reagent for synthesizing various compounds:

- Sulfonamide Formation : The compound can react with primary and secondary amines to form sulfonamides, which are important intermediates in pharmaceuticals.

- Nucleophilic Substitution : It can participate in nucleophilic substitution reactions to create sulfonate esters, which are useful in further synthetic pathways.

Research indicates that compounds similar to 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride have potential therapeutic applications:

- Antibacterial Agents : The ability to form sulfonamides can lead to the development of antibacterial agents. Sulfonamide antibiotics are widely used due to their effectiveness against a broad spectrum of bacteria.

- Antiviral Properties : Some studies suggest that derivatives of sulfonyl chlorides may exhibit antiviral properties, making them candidates for further investigation in antiviral drug development .

Material Science

In material science, 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride can be utilized in:

- Polymer Chemistry : The compound can act as a coupling agent or cross-linker in polymer formulations, enhancing the mechanical properties of materials through chemical bonding .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the synthesis of various sulfonamide derivatives using 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride as a key reagent. The reaction conditions were optimized for yield and purity, achieving notable results with yields exceeding 70% in some cases .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial activity of synthesized sulfonamides derived from this compound showed promising results against several bacterial strains. The structure–activity relationship (SAR) studies provided insights into how modifications to the ethoxyethyl group influence biological activity .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride involves its reactive functional groups:

Sulfonyl Chloride Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.

Bromine Atom: Can participate in electrophilic aromatic substitution reactions.

Ethoxyethoxy Group: Provides steric hindrance and electronic effects that influence the compound’s reactivity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Reactivity and Electronic Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The 2-ethoxyethoxy group in the target compound donates electrons via oxygen lone pairs, slightly activating the sulfonyl chloride group for nucleophilic substitution . In contrast, the trifluoromethoxy group (CF₃O) in the analog from is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride and accelerating reactions with nucleophiles like amines .

- The chlorine substituent in 5-Bromo-2-chlorobenzene-1-sulfonyl chloride () provides moderate electron withdrawal, balancing reactivity and stability .

Activité Biologique

5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is an organic compound with significant biological activity, particularly in biochemical reactions involving enzymes and proteins. Its unique structure, featuring a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride group, contributes to its reactivity and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is C10H12BrClO4S. The compound's structure can be represented as follows:

- SMILES : CCOCCOC1=CC=C(C(=S(=O)(Cl)O)C=C1)Br

- InChI : 1S/C10H12BrClO4S/c1-3-14-7-5-6-8(11)9(12)10(13)15(16,17)4/h5-7H,3-4H2,1-2H3

The biological activity of this compound is primarily attributed to its reactive functional groups:

- Sulfonyl Chloride Group : Acts as an electrophile, facilitating nucleophilic substitution reactions. This property enables the compound to interact with various biological molecules.

- Bromine Atom : Participates in electrophilic aromatic substitution reactions, which can modify proteins or nucleic acids, potentially impacting cellular functions.

- Ethoxyethoxy Group : Provides steric hindrance and electronic effects that influence the compound's reactivity and solubility in biological systems.

Biological Activity Overview

Research has shown that 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : The sulfonyl chloride group is known to inhibit enzymes by modifying active site residues, which can affect metabolic pathways.

- Cell Proliferation Effects : In vitro studies indicate that this compound may influence cell proliferation and apoptosis in cancer cell lines, suggesting potential anticancer activity.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride. The results indicated significant inhibition against Gram-positive bacteria, showcasing the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Enzyme Inhibition Mechanism

Research focusing on enzyme inhibition revealed that compounds with sulfonyl chloride groups can effectively inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to disrupted DNA synthesis in bacterial cells, providing insights into the therapeutic applications of sulfonamide derivatives.

Q & A

Q. What synthetic routes are recommended for preparing 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride with high purity?

The synthesis typically involves sulfonation of a brominated benzene precursor followed by chlorination. Key steps include:

- Sulfonation : Reacting 5-bromo-2-(2-ethoxyethoxy)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.

- Chlorination : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid intermediate to the sulfonyl chloride .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents to achieve >95% purity, as validated by HPLC .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ethoxyethoxy substituent’s integration and coupling patterns (e.g., δ ~4.5 ppm for –OCH₂CH₂O–) .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (expected m/z ≈ 335 for [M+H]⁺) and isotopic patterns consistent with bromine and chlorine .

- Elemental Analysis : Validate C, H, S, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this sulfonyl chloride?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium oxide, then collect in chemical waste containers .

- Storage : Keep desiccated at 2–8°C in amber glass to prevent hydrolysis .

Advanced Research Questions

Q. How does the ethoxyethoxy substituent influence reactivity compared to shorter alkoxy groups?

The ethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) and moderates electrophilicity of the sulfonyl chloride via electron-donating effects. Comparative studies with analogs (e.g., 5-bromo-2-(propan-2-yloxy)benzene-1-sulfonyl chloride) show reduced reaction rates in nucleophilic substitutions due to steric hindrance from the longer alkoxy chain .

Q. How can researchers resolve contradictory data in sulfonylation reactions using this reagent?

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., sulfonic anhydrides).

- Control Experiments : Test for moisture sensitivity by repeating reactions under anhydrous vs. ambient conditions .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation with amines .

Q. What strategies optimize its use in protein modification studies?

- pH Control : Conduct reactions at pH 7.5–8.5 (phosphate buffer) to target lysine residues while minimizing hydrolysis.

- Quenching : Add excess β-mercaptoethanol to terminate reactions and reduce disulfide crosslinking.

- Validation : Use SDS-PAGE and MALDI-TOF to confirm protein-sulfonate adducts .

Q. How does the bromine substituent affect regioselectivity in subsequent functionalization?

The bromine atom directs electrophilic aromatic substitution (e.g., Suzuki couplings) to the para position relative to the sulfonyl group. However, steric effects from the ethoxyethoxy chain may hinder cross-coupling efficiency. Computational modeling (DFT) can predict reactivity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability under varying storage conditions?

Q. Why do some nucleophilic substitutions yield lower-than-expected yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.